4-(2-Hydroxyethyl)morpholin-3-one
Overview
Description
4-(2-Hydroxyethyl)morpholin-3-one is a chemical compound with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its versatility and is used in various scientific research applications.
Mechanism of Action
Target of Action
4-(2-Hydroxyethyl)morpholin-3-one is a versatile intermediate with a variety of applications . It belongs to the class of aminoalcohols . .
Biochemical Pathways
As a versatile intermediate, it may be involved in a variety of biochemical reactions, particularly in the synthesis of pharmaceutical products .
Result of Action
As a versatile intermediate, it may contribute to the synthesis of various pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Hydroxyethyl)morpholin-3-one can be synthesized through several methods. One common synthetic route involves the reaction of 2,2’-iminobis[ethanol] with potassium tert-butylate in toluene at 75°C for 1 hour, followed by the addition of methyl chloroacetate in toluene at the same temperature for 2 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinones.
Scientific Research Applications
4-(2-Hydroxyethyl)morpholin-3-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(2-Hydroxyethyl)morpholin-3-one include:
Morpholine: A simpler analog with the chemical formula C₄H₉NO.
4-(2-Hydroxyethyl)-3-morpholinone: Another derivative with similar structural features.
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and versatility. This makes it particularly useful in a wide range of scientific and industrial applications.
Properties
IUPAC Name |
4-(2-hydroxyethyl)morpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-3-1-7-2-4-10-5-6(7)9/h8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQNYAFMZKEJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571007 | |
Record name | 4-(2-Hydroxyethyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41036-01-5 | |
Record name | 4-(2-Hydroxyethyl)-3-morpholinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41036-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Hydroxyethyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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